Licoricesaponin E2 is a triterpenoid saponin primarily derived from the roots of Glycyrrhiza species, particularly Glycyrrhiza uralensis. This compound is characterized by its complex structure, which includes a dammarane-type skeleton with multiple sugar moieties attached. Licoricesaponin E2 is notable for its potential health benefits and biological activities, which have made it a subject of interest in both pharmacological and nutritional studies.
Licoricesaponin E2 exhibits a range of biological activities:
The synthesis of Licoricesaponin E2 can be achieved through several methods:
Licoricesaponin E2 has diverse applications:
Interaction studies involving Licoricesaponin E2 have revealed its potential synergistic effects with other bioactive compounds. For instance:
Licoricesaponin E2 shares structural and functional similarities with several other triterpenoid saponins. Here’s a comparison highlighting its uniqueness:
Compound Name | Source | Biological Activity | Unique Features |
---|---|---|---|
Glycyrrhizin | Glycyrrhiza glabra | Anti-inflammatory, antiviral | Major component in licorice; sweet-tasting |
Ginsenoside Rg1 | Panax ginseng | Neuroprotective, anti-fatigue | Promotes cognitive function |
Oleanolic acid | Various plants | Antioxidant, anti-cancer | Simple structure compared to saponins |
Betulinic acid | Betula species | Antiviral, anti-cancer | Derived from birch bark |
Licoricesaponin E2 is unique due to its specific sugar composition and the resultant biological activities that are distinct among these compounds. Its multifaceted roles in health promotion and disease prevention make it a valuable compound for further research .
Licoricesaponin E2 has been definitively identified and isolated from multiple Glycyrrhiza species, with particular abundance documented in the root systems of these medicinally important plants [1] [8] [9]. The compound's distribution across species demonstrates both shared biosynthetic pathways and species-specific variations in accumulation patterns.
Table 1: Botanical Sources of Licoricesaponin E2 in Glycyrrhiza Species
Species | Common Name | Licoricesaponin E2 Presence | Primary Distribution | Root Characteristics |
---|---|---|---|---|
Glycyrrhiza uralensis | Chinese Licorice | Confirmed | Northern China, Mongolia | Deep taproot system |
Glycyrrhiza glabra | European Licorice | Reported | Europe, Mediterranean | Extensive rhizome network |
Glycyrrhiza inflata | Desert Licorice | Confirmed | Western China, Central Asia | Deep root penetration |
Glycyrrhiza uralensis Fischer represents the primary botanical source for Licoricesaponin E2, with comprehensive phytochemical investigations confirming its presence in root extracts [1] [8]. This species, predominantly cultivated in northern China and Mongolia, demonstrates consistent biosynthetic production of the compound across different geographical populations [25]. The Chinese pharmacopoeia recognizes Glycyrrhiza uralensis as the standard source for licorice-derived saponins, including Licoricesaponin E2 [25].
Glycyrrhiza inflata Batalin serves as another confirmed source of Licoricesaponin E2, particularly in populations from western China and Central Asian regions [4] [9] [13]. Research investigations have successfully isolated and characterized Licoricesaponin E2 from water extracts of Glycyrrhiza inflata roots, confirming its structural identity through two-dimensional nuclear magnetic resonance experiments [9] [13]. The desert-adapted nature of this species may contribute to enhanced saponin accumulation as a stress response mechanism [13].
Glycyrrhiza glabra Linnaeus shows documented presence of Licoricesaponin E2, though with potentially variable concentrations compared to Asian species [12]. European and Mediterranean populations of Glycyrrhiza glabra demonstrate distinct phytochemical profiles, with saponin compositions that may differ quantitatively from their Asian counterparts [14]. Comparative metabolomics studies indicate that while Glycyrrhiza glabra contains Licoricesaponin E2, the relative concentrations may be influenced by environmental and genetic factors specific to European growing conditions [10] [14].
Species-specific biosynthetic preferences have been documented through comprehensive chemical marker studies, revealing that twenty-seven distinct compounds serve as species-specific markers across the three primary Glycyrrhiza species [14] [25]. These investigations demonstrate that while Licoricesaponin E2 occurs across multiple species, the quantitative profiles and co-occurring saponin compounds vary significantly between botanical sources [25].
The distribution of Licoricesaponin E2 within Glycyrrhiza root systems demonstrates pronounced tissue-specific patterns that reflect the compound's biosynthetic localization and physiological functions [16] [17] [18]. High-resolution mass spectrometry imaging studies have provided detailed visualization of saponin distribution at the cellular level within root tissues [18].
Table 2: Tissue-Specific Distribution of Saponins in Glycyrrhiza Root Systems
Plant Tissue | Saponin Concentration | Relative Distribution (%) | Biosynthetic Activity |
---|---|---|---|
Root Cortex | High | 60-80 | Primary site |
Root Xylem | Low to Trace | 5-15 | Storage/transport |
Stolons | Moderate | 20-30 | Active synthesis |
Rhizomes | Moderate to High | 30-50 | Storage and transport |
The root cortex represents the primary site of Licoricesaponin E2 accumulation, with concentrations reaching 1.46 percent of dry weight in cortical tissues versus trace amounts in xylem tissues [17]. This distribution pattern reflects the metabolically active nature of cortical cells, where secondary metabolite biosynthesis occurs most intensively [17] [18]. Atmospheric pressure matrix-assisted laser desorption ionization tandem mass spectrometry imaging has confirmed the cellular-level localization of saponins within specific cortical cell types [18].
Stolon tissues demonstrate moderate but consistent Licoricesaponin E2 content, serving as active sites for triterpenoid biosynthesis [16]. Expressed sequence tag libraries generated from Glycyrrhiza uralensis stolons have identified key biosynthetic enzymes involved in saponin production, including cytochrome P450 enzymes responsible for triterpene oxidation [16]. The stolon tissue serves as a metabolically active region where beta-amyrin undergoes sequential oxidation steps leading to saponin formation [16].
Underground rhizome systems exhibit variable saponin concentrations depending on tissue age and environmental conditions [18]. Mature rhizome tissues function primarily as storage organs for accumulated saponins, while younger rhizome regions maintain active biosynthetic capacity [16] [18]. Mass spectrometry imaging reveals distinct spatial patterns of saponin accumulation within rhizome cross-sections, with higher concentrations in peripheral tissues compared to central vascular regions [18].
The xylem tissue demonstrates minimal Licoricesaponin E2 content, primarily serving transport functions rather than biosynthetic or storage roles [17]. This distribution pattern is consistent with the xylem's specialized function in water and mineral transport, with limited capacity for secondary metabolite accumulation [17]. The low saponin content in xylem tissues also reflects the reduced metabolic activity typical of mature woody tissues [17].
Environmental conditions exert significant influence on Licoricesaponin E2 biosynthesis, with multiple factors affecting both the quantity and quality of saponin accumulation in Glycyrrhiza species [20] [21] [23]. Comprehensive field studies have identified specific environmental parameters that optimize triterpenoid saponin production [20] [21].
Table 3: Environmental and Cultivation Factors Influencing Licoricesaponin E2 Biosynthesis
Environmental Factor | Effect on Saponin Content | Optimal Range/Condition | Mechanism of Action |
---|---|---|---|
Sunshine Duration | Positive correlation | Long sunshine hours | Enhanced photosynthetic capacity |
Rainfall | Negative correlation | Reduced precipitation | Stress-induced biosynthesis |
Drought Stress | Increases triterpenoid production | Moderate water deficit | Upregulated enzyme expression |
Temperature | Moderate temperatures optimal | 15-25°C | Optimal enzyme activity |
Soil pH | Neutral to slightly alkaline preferred | pH 7.0-8.5 | Nutrient availability |
Sunshine duration represents a critical environmental factor positively correlated with saponin accumulation, with extended daylight hours promoting enhanced photosynthetic activity that supports secondary metabolite biosynthesis [20]. Stepwise regression analyses have identified sunshine as one of the dominant environmental factors for licorice bioactive component accumulation [20]. Increased solar radiation intensity appears to stimulate the mevalonic acid pathway, which serves as the precursor route for triterpenoid biosynthesis [21].
Precipitation patterns demonstrate an inverse relationship with Licoricesaponin E2 production, where reduced rainfall promotes enhanced saponin accumulation [20] [21]. Multi-omics investigations of drought-stressed licorice plants reveal significant upregulation of genes involved in triterpenoid biosynthesis, including beta-amyrin synthase and cytochrome P450 enzymes [21]. Drought stress conditions activate stress-responsive pathways that redirect metabolic flux toward protective secondary metabolites, including triterpenoid saponins [21].
Moderate drought stress specifically enhances the expression of key biosynthetic enzymes, including mevalonate diphosphate decarboxylase, farnesyl diphosphate synthase, and beta-amyrin synthase [21]. These enzymes catalyze critical steps in the triterpenoid biosynthetic pathway, with their upregulation directly correlating with increased saponin production [21]. The stress response mechanism appears to involve both transcriptional and post-translational modifications that optimize enzyme activity under water-limited conditions [21].
Temperature regimes significantly affect enzyme activity and metabolic flux through saponin biosynthetic pathways [23]. Moderate temperatures between 15-25 degrees Celsius provide optimal conditions for enzyme function while avoiding heat stress that could impair metabolic processes [23]. Temperature fluctuations outside this range may disrupt enzyme kinetics and reduce overall saponin yields [23].
Soil chemistry, particularly pH levels, influences nutrient availability and root metabolism affecting saponin biosynthesis [23]. Neutral to slightly alkaline conditions (pH 7.0-8.5) optimize mineral uptake and support healthy root development essential for secondary metabolite production [23]. Extreme pH conditions may limit nutrient availability or create ionic stress that redirects metabolic resources away from saponin biosynthesis [23].
The biosynthesis of Licoricesaponin E2 occurs through a complex series of enzymatic transformations that begin with the mevalonate pathway and culminate in the formation of highly glycosylated triterpenoid structures. This biosynthetic route represents one of the most sophisticated examples of plant secondary metabolism, involving multiple enzyme families working in concert to generate structurally diverse saponin compounds [1] [2].
The mevalonate pathway serves as the primary biosynthetic route for supplying the isoprenoid precursors necessary for triterpenoid saponin formation in licorice. This pathway begins with the condensation of two acetyl-coenzyme A molecules by acetoacetyl-coenzyme A thiolase, encoded by the ERG10 gene, to form acetoacetyl-coenzyme A [3] [4]. The subsequent reaction involves 3-hydroxy-3-methylglutaryl-coenzyme A synthase, catalyzing the formation of 3-hydroxy-3-methylglutaryl-coenzyme A from acetoacetyl-coenzyme A and acetyl-coenzyme A [4].
The rate-limiting step in this pathway is catalyzed by 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate through an irreversible two-step biochemical reaction that reduces the thioester group into a primary alcohol [3] [4]. Multiple genes encoding this enzyme have been identified in licorice, suggesting that 3-hydroxy-3-methylglutaryl-coenzyme A reductase is encoded by a multigene family to ensure adequate flux through this critical bottleneck [3].
The conversion of mevalonate to isopentenyl diphosphate requires three additional enzymatic steps: mevalonate kinase catalyzes the phosphorylation of mevalonate to mevalonate 5-phosphate, phosphomevalonate kinase produces mevalonate 5-diphosphate, and mevalonate diphosphate decarboxylase generates isopentenyl diphosphate [3] [4]. Isopentenyl diphosphate is subsequently isomerized to dimethylallyl diphosphate by isopentenyl diphosphate isomerase, providing the building blocks for higher-order isoprenoid synthesis [5].
The assembly of farnesyl diphosphate occurs through the sequential condensation of isopentenyl diphosphate units with dimethylallyl diphosphate, catalyzed by geranyl diphosphate synthase and farnesyl diphosphate synthase [3] [5]. Two molecules of farnesyl diphosphate are then joined in a tail-to-tail fashion by squalene synthase to produce squalene, which is subsequently oxidized by squalene monooxygenase in the presence of molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate to yield 2,3-oxidosqualene [1] [3] [5].
The cyclization of 2,3-oxidosqualene represents the first committed step in triterpenoid biosynthesis and is catalyzed by oxidosqualene cyclases, which direct the formation of specific triterpene skeletons [2] [5] [6]. In licorice, beta-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to beta-amyrin through a chair-chair-chair conformation mechanism, resulting in the formation of the oleanane-type triterpene skeleton that serves as the precursor for all licorice saponins [1] [7] [8].
The mechanism of oxidosqualene cyclase-mediated cyclization involves the protonation of the epoxide ring in 2,3-oxidosqualene, initiating a cascade of cyclization reactions that form multiple ring structures simultaneously [5] [9]. The enzyme active site provides precise geometric constraints that determine the conformation of the linear substrate during cyclization, with beta-amyrin synthase specifically promoting the chair-chair-chair conformation necessary for oleanane-type triterpene formation [5] [6].
Beta-amyrin synthase from licorice has been extensively characterized and shown to produce predominantly beta-amyrin with high regio- and stereoselectivity [1]. The enzyme exhibits strict substrate specificity for 2,3-oxidosqualene and does not accept alternative substrates such as squalene or other oxidized squalene derivatives [8]. Phylogenetic analysis has revealed that beta-amyrin synthase belongs to a distinct subfamily of oxidosqualene cyclases that are specialized for oleanane-type triterpene biosynthesis [3] [5].
Multiple oxidosqualene cyclase genes have been identified in licorice transcriptome data, suggesting that different cyclases may contribute to the structural diversity of triterpene skeletons found in various licorice saponins [3]. Some of these cyclases may produce alternative triterpene scaffolds such as alpha-amyrin or other oleanane-related structures that serve as precursors for minor saponin constituents [5] [9].
The glycosylation of triterpenoid aglycones represents the final and most structurally diversifying stage of saponin biosynthesis, involving multiple families of UDP-dependent glycosyltransferases that catalyze the sequential attachment of sugar moieties to specific positions on the triterpene scaffold [10] [11] [12]. In the biosynthesis of Licoricesaponin E2 and related compounds, two distinct types of glycosyltransferases are involved: cellulose synthase-derived glycosyltransferases and classical UDP-glycosyltransferases [13] [14] [15].
The first glucuronosylation step in glycyrrhizin biosynthesis is catalyzed by GuCSyGT, a cellulose synthase-derived glycosyltransferase that transfers glucuronic acid from UDP-glucuronic acid to the C-3 hydroxyl group of glycyrrhetinic acid [13] [14] [16]. This enzyme represents a novel class of glycosyltransferases that challenges the conventional understanding of plant specialized metabolite glycosylation, which was previously thought to be exclusively mediated by classical UDP-glycosyltransferases [13] [16].
GuCSyGT exhibits strict specificity for UDP-glucuronic acid as the sugar donor and shows preference for oleanane-type triterpenoid aglycones as acceptor substrates [13] [14]. The enzyme can glycosylate not only glycyrrhetinic acid but also soyasapogenol B, indicating a broader role in legume saponin biosynthesis [14] [16]. CRISPR-Cas9-mediated disruption of GuCSyGT in licorice hairy roots completely abolished soyasaponin I production, confirming its essential role in planta [14].
The second glucuronosylation step is catalyzed by UGT73P12, a classical UDP-glycosyltransferase that transfers glucuronic acid from UDP-glucuronic acid to the existing glucuronide moiety attached to the C-3 position [10] [17] [18]. UGT73P12 exhibits remarkable specificity for UDP-glucuronic acid, which is conferred by a critical arginine residue at position 32 [10] [17]. This arginine residue forms an electrostatic interaction with the negatively charged carboxyl group of UDP-glucuronic acid, ensuring high selectivity for this sugar donor over UDP-glucose [10] [15].
Natural variants of UGT73P12 have been identified in glycyrrhizin-deficient strains of Glycyrrhiza uralensis, which show altered sugar donor specificity and produce alternative saponins such as glucoglycyrrhizin instead of glycyrrhizin [10] [17] [18]. These natural variants lack the functional arginine residue and consequently accept UDP-glucose as a sugar donor, demonstrating the critical importance of this residue for proper enzyme function [10] [15].
The supply of UDP-glucuronic acid for these glycosylation reactions is provided by UDP-glucose dehydrogenase isoforms, designated GuUGD1-4, which catalyze the oxidation of UDP-glucose to UDP-glucuronic acid [19]. These isoforms exhibit different biochemical properties, including varying affinities for UDP-glucose, catalytic constants, and sensitivity to feedback inhibitors [19]. GuUGD2 shows the highest catalytic constant and gene expression level, suggesting it is the major isoform contributing to UDP-glucuronic acid production in planta [19].
The formation of Licoricesaponin E2 involves a series of specific enzymatic modifications that transform the basic beta-amyrin scaffold into the final complex saponin structure. These modifications are catalyzed by cytochrome P450 monooxygenases that introduce oxygen-containing functional groups at precise positions on the triterpene backbone [7] [20] [8].
The initial oxidative modification is catalyzed by CYP88D6, a beta-amyrin 11-oxidase that performs sequential two-step oxidation at the C-11 position of beta-amyrin [8] [21] [22]. This enzyme first catalyzes the hydroxylation of beta-amyrin to form 11alpha-hydroxy-beta-amyrin, followed by oxidation to 11-oxo-beta-amyrin [8] [21]. CYP88D6 exhibits strict regioselectivity for the C-11 position and does not catalyze oxidation at other positions on the beta-amyrin molecule [8] [22].
Biochemical characterization of CYP88D6 has revealed that it can also oxidize 30-hydroxy-beta-amyrin, producing both 11alpha,30-dihydroxy-beta-amyrin and 30-hydroxy-11-oxo-beta-amyrin [8]. However, the enzyme primarily catalyzes single oxidation events when 30-hydroxy-beta-amyrin is used as substrate, indicating that the presence of the 30-hydroxyl group affects the efficiency of the second oxidation step at C-11 [8] [21].
The expression pattern of CYP88D6 is consistent with its role in saponin biosynthesis, with transcripts detected predominantly in roots and stolons where glycyrrhizin accumulates, but not in leaves or stems [8] [21] [23]. This tissue-specific expression pattern correlates with the distribution of glycyrrhizin and related saponins in licorice plants [8] [22].
The second major oxidative modification is catalyzed by CYP72A154, which performs C-30 oxidation through three sequential steps: hydroxylation, aldehyde formation, and carboxylation [7] [20] [24]. This enzyme can convert 11-oxo-beta-amyrin to glycyrrhetinic acid by catalyzing the complete oxidation sequence at the C-30 position [7] [20]. CYP72A154 has been shown to accept 30-hydroxy-11-oxo-beta-amyrin and glycyrrhetaldehyde as substrates, confirming its ability to catalyze multiple oxidation steps in the pathway [7] [25].
Interestingly, CYP72A154 exhibits multiproduct activity and can catalyze oxidation at positions other than C-30, including C-22 and C-29 [7] [20]. This promiscuous activity contributes to the structural diversity of licorice saponins by generating isomers and related compounds with oxidation at different positions [7] [25]. The enzyme produces comparable amounts of C-30 and C-29 carboxylated forms when expressed in engineered yeast systems, suggesting that both products may be relevant in planta [7].
The activity of CYP72A154 is enhanced by the presence of cytochrome P450 reductase as an electron transfer partner, which is essential for proper enzyme function in heterologous expression systems [7] [20]. The enzyme belongs to the CYP72A subfamily, which has been shown to include other triterpene-oxidizing enzymes from leguminous plants [7] [25].
Chemical synthesis approaches for Licoricesaponin E2 and related compounds have focused primarily on semi-synthetic modifications of naturally occurring precursors rather than total synthesis de novo, due to the structural complexity and numerous stereochemical centers present in these molecules [26] [27] [28]. The most common synthetic strategies involve the selective modification of glycyrrhetinic acid or related aglycones followed by glycosylation reactions [26] [29].
Semi-synthetic approaches typically begin with the isolation of glycyrrhetinic acid from natural sources, which serves as a key intermediate for the preparation of various saponin derivatives [26] [29]. Chemical glycosylation of glycyrrhetinic acid can be achieved using activated sugar donors such as glucuronic acid esters or glycosyl halides under acidic or basic conditions [26]. However, these chemical methods often suffer from low regioselectivity and require extensive purification to separate desired products from side products [29].
Enzymatic synthesis strategies have emerged as more selective alternatives to chemical glycosylation methods. These approaches utilize recombinant glycosyltransferases expressed in microbial hosts to catalyze the specific attachment of sugar moieties to triterpenoid acceptors [11] [12] [30]. UDP-recycling systems have been developed to improve the efficiency of enzymatic glycosylation by regenerating expensive UDP-sugar donors during the reaction [11] [12].
Three distinct in vitro glycosylation systems with UDP-recycling have been established for the production of glycyrrhetinic acid glucosides: systems producing glycyrrhetinic acid 3-O-glucose, glycyrrhetinic acid 30-O-glucose, and glycyrrhetinic acid di-glucose [11] [12]. These systems achieve high yields of specific products through the use of regioselective glycosyltransferases combined with enzymatic UDP regeneration [11] [30].
De novo biosynthesis of glycyrrhizin and related saponins has been achieved in engineered Saccharomyces cerevisiae strains through the introduction of complete biosynthetic pathways [13] [30]. These systems combine the mevalonate pathway for precursor production with specific cytochrome P450 enzymes and glycosyltransferases to enable the conversion of simple sugars to complex saponins [13] [30]. Glycyrrhizin production of 26.31 milligrams per liter has been achieved in engineered yeast, demonstrating the feasibility of microbial production systems [11] [30].
Multienzyme cascade reactions have been developed for the one-pot synthesis of glycyrrhetinic acid 3-O-mono-beta-D-glucuronide and other bioactive glucuronosides [29]. These systems combine multiple enzymes in a single reaction vessel to minimize purification steps and improve overall efficiency [29]. The cascade approach enables the direct conversion of UDP-glucose to glucuronosylated products through the sequential action of UDP-glucose dehydrogenase and glycosyltransferases [30] [29].
Structural modifications of natural saponins have been explored to generate derivatives with enhanced biological activities or improved pharmaceutical properties [26] [27]. Esterification of the carboxyl groups in glycyrrhizin has been shown to produce derivatives with altered pharmacological profiles, including enhanced anti-inflammatory or antiviral activities [26]. Russian researchers have developed various methyl, ethyl, and butyl esters of glycyrrhizin that exhibit complementary or novel pharmacological effects compared to the parent compound [26].